molecular formula C11H16O2S B14538308 Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]- CAS No. 62296-37-1

Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]-

Cat. No.: B14538308
CAS No.: 62296-37-1
M. Wt: 212.31 g/mol
InChI Key: ORGWDPVBQNWJAA-UHFFFAOYSA-N
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Description

Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]- is an organic compound with the molecular formula C10H14O It is a derivative of phenol, where the hydrogen atom on the hydroxyl group is replaced by a 2-[[(1,1-dimethylethyl)sulfinyl]methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]- typically involves the reaction of phenol with tert-butyl sulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the phenol.

Scientific Research Applications

Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]- involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring allows for electrophilic and nucleophilic substitution reactions, further diversifying its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-(1,1-dimethylethyl)-: A similar compound with a tert-butyl group instead of the sulfinyl group.

    Phenol, 2,4-bis-(1,1-dimethylethyl)-: Contains two tert-butyl groups on the aromatic ring.

Uniqueness

Phenol, 2-[[(1,1-dimethylethyl)sulfinyl]methyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62296-37-1

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-(tert-butylsulfinylmethyl)phenol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)14(13)8-9-6-4-5-7-10(9)12/h4-7,12H,8H2,1-3H3

InChI Key

ORGWDPVBQNWJAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)CC1=CC=CC=C1O

Origin of Product

United States

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